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Compound of Interest

Compound Name: Usp28-IN-2

Cat. No.: B12393081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three small molecule inhibitors of Ubiquitin-

Specific Peptidase 28 (USP28): Usp28-IN-2, AZ1, and FT206. USP28 is a deubiquitinating

enzyme that has emerged as a promising therapeutic target in oncology due to its role in

stabilizing key oncoproteins such as c-MYC, c-JUN, and ΔNp63.[1][2] Inhibition of USP28

leads to the degradation of these proteins, thereby impeding cancer cell proliferation and

survival.[3][4] This document summarizes their performance based on available experimental

data, furnishes detailed experimental methodologies, and visualizes key biological pathways

and workflows.

Data Presentation: Quantitative Comparison of
USP28 Inhibitors
The following table summarizes the key quantitative data for Usp28-IN-2, AZ1, and FT206,

facilitating a direct comparison of their potency and selectivity.
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Feature Usp28-IN-2 AZ1 FT206

USP28 IC50 0.3 µM 0.6 µM ~0.15 µM[5]

USP25 IC50

Not explicitly reported,

but noted to have high

selectivity over other

USPs.

0.7 µM 1.01 µM[5]

Selectivity Profile

Highly selective over

USP2, USP7, USP8,

USP9x, UCHL3, and

UCHL5.

Dual inhibitor of

USP25 and USP28

with high selectivity

over other

deubiquitinases.[3]

Dual inhibitor of

USP25 and USP28,

with preferential

activity towards

USP28.[5][6]

Reported Cellular

Effects

Down-regulates

cellular c-Myc levels,

inhibits colony

formation in colorectal

cancer cells, and

enhances sensitivity

to Regorafenib.

Induces apoptosis and

loss of cell viability in

cancer cell lines;

modulates c-Myc

levels and half-life.[3]

Reduces c-MYC, c-

JUN, and Δp63

protein levels; induces

regression of lung

squamous cell

carcinoma (LSCC) in

preclinical models.[6]

[7]

In Vivo Efficacy
Data not readily

available.

Attenuates colitis and

tumorigenesis in

mouse models.

Induces tumor

regression in mouse

models of LSCC.[7]
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Caption: USP28-Mediated Regulation of c-MYC Stability.

Experimental Workflow Diagram
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Caption: Experimental Workflow for USP28 Inhibitor Discovery.

Experimental Protocols
Ubiquitin-Rhodamine 110 Deubiquitinase Assay
This assay is a common method for screening and characterizing deubiquitinase (DUB)

inhibitors.[8][9][10]
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Principle: The substrate, ubiquitin-rhodamine 110, is non-fluorescent. Upon cleavage by a DUB

such as USP28, the rhodamine 110 fluorophore is released, resulting in a measurable increase

in fluorescence.

Materials:

Recombinant human USP28 enzyme

Ubiquitin-Rhodamine 110 substrate

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

Test inhibitors (Usp28-IN-2, AZ1, FT206) dissolved in DMSO

384-well black microplates

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the

desired final concentrations.

Add a fixed concentration of recombinant USP28 enzyme to each well of the microplate.

Add the diluted inhibitors to the respective wells and incubate for a pre-determined time

(e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to all wells.

Immediately place the plate in the fluorescence plate reader and measure the fluorescence

intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

The rate of reaction is determined from the linear phase of the fluorescence increase.

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control

and determine the IC50 value by fitting the data to a dose-response curve.
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Cellular c-Myc Degradation Assay (Immunoprecipitation
and Western Blot)
This assay determines the effect of USP28 inhibitors on the stability of endogenous c-Myc in

cancer cells.[11][12][13]

Materials:

Cancer cell line expressing c-Myc (e.g., HCT116, H520)

Test inhibitors (Usp28-IN-2, AZ1, FT206)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Anti-c-Myc antibody

Protein A/G agarose beads

SDS-PAGE gels and Western blotting apparatus

Primary antibodies: anti-c-Myc, anti-ubiquitin, anti-actin (or other loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Seed cancer cells in culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of the USP28 inhibitors or DMSO (vehicle control)

for a specified time (e.g., 6-24 hours).

Lyse the cells in ice-cold lysis buffer.

Clarify the cell lysates by centrifugation.
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For Immunoprecipitation: a. Pre-clear the lysates by incubating with protein A/G agarose

beads. b. Incubate a portion of the cleared lysate with an anti-c-Myc antibody overnight at

4°C. c. Add protein A/G agarose beads to pull down the c-Myc-antibody complex. d. Wash

the beads several times with lysis buffer. e. Elute the immunoprecipitated proteins by boiling

in SDS-PAGE sample buffer.

For Western Blotting: a. Resolve the whole-cell lysates and immunoprecipitated samples by

SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5%

non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against c-

Myc, ubiquitin (for IP samples), and a loading control. e. Wash the membrane and incubate

with the appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands

using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the relative levels of c-Myc and its ubiquitination.

Colony Formation Assay
This assay assesses the long-term effect of the inhibitors on the ability of single cells to

proliferate and form colonies.[14][15][16]

Materials:

Cancer cell line

Complete culture medium

Test inhibitors (Usp28-IN-2, AZ1, FT206)

6-well culture plates

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

Prepare a single-cell suspension of the cancer cells.

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
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Allow the cells to adhere for 24 hours.

Treat the cells with various concentrations of the USP28 inhibitors or DMSO. The treatment

can be continuous or for a defined period, after which the medium is replaced with fresh

medium without the inhibitor.

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

Wash the wells with PBS.

Fix the colonies with a solution like 10% formalin or ice-cold methanol.

Stain the colonies with crystal violet solution for 15-30 minutes.

Gently wash the wells with water and allow them to air dry.

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Calculate the plating efficiency and the surviving fraction for each treatment condition to

determine the inhibitory effect on clonogenic survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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and industry.
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